molecular formula C20H30N2O4 B15154282 Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate

Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate

Cat. No.: B15154282
M. Wt: 362.5 g/mol
InChI Key: XEEXTHXJMAYXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate core substituted with a hexanoylamino group and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with propanol under acidic conditions.

    Introduction of the Hexanoylamino Group: The hexanoylamino group can be introduced via an amide coupling reaction between hexanoic acid and an amine derivative of the benzoate core.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable leaving group on the benzoate core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the benzoate core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate
  • Propyl 5-(pentanoylamino)-2-(morpholin-4-yl)benzoate
  • Propyl 5-(octanoylamino)-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate is unique due to the specific length of its hexanoylamino chain, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with shorter or longer alkyl chains, which may exhibit different properties and applications.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

propyl 5-(hexanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H30N2O4/c1-3-5-6-7-19(23)21-16-8-9-18(22-10-13-25-14-11-22)17(15-16)20(24)26-12-4-2/h8-9,15H,3-7,10-14H2,1-2H3,(H,21,23)

InChI Key

XEEXTHXJMAYXPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.